molecular formula C13H20ClN3O B1670142 Declopramide CAS No. 891-60-1

Declopramide

Cat. No. B1670142
CAS RN: 891-60-1
M. Wt: 269.77 g/mol
InChI Key: YEYAKZXEBSVURO-UHFFFAOYSA-N
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Patent
US06713517B1

Procedure details

Reaction of aryl carboxamides with radiation. Aqueous 100 μM solutions of procainamide (4-amino-N-(2-diethylamino-ethyl)benzamide), 3-chloro-procainamide (N-(2-diethylamino-ethyl)-4-amino-3-chlorobenzamide), metoclopramide (4-amino-5-chloro-N-(2-diethylamino-ethyl)-2-methoxybenzamide), nicotinamide and N-(2-diethylamino-ethyl nicotinamide were given 1000 Gy of irradiation from 137cesium source (1.3 Gy/min., Scanditronix) at room temperature for 30 min. The various reaction mixtures were then vacuum evaporated to dryness, redissolved in methanol, spotted on silica gel 60 F245 thin layer chromatography (TLC) plates in 1-butanol:acetic acid:water (4:1:1, v/v/v), and visualized with short and long wave ultraviolet light and also in an iodine chamber, and the Rf values calculated in the conventional manner.
[Compound]
Name
aryl carboxamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-diethylamino-ethyl nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CCN(CCNC(C1C=CC(N)=CC=1)=O)CC.CCN(CCNC(C1C=CC(N)=C([Cl:35])C=1)=O)CC.[CH3:36][CH2:37][N:38]([CH2:41][CH2:42][NH:43][C:44]([C:46]1[CH:47]=[C:48]([Cl:55])[C:49]([NH2:54])=[CH:50][C:51]=1OC)=[O:45])[CH2:39][CH3:40].C(N)(=O)C1C=CC=NC=1.C(N(CC)CCC1N=CC=CC=1C(N)=O)C>>[ClH:35].[CH2:39]([N:38]([CH2:37][CH3:36])[CH2:41][CH2:42][NH:43][C:44](=[O:45])[C:46]1[CH:51]=[CH:50][C:49]([NH2:54])=[C:48]([Cl:55])[CH:47]=1)[CH3:40] |f:5.6|

Inputs

Step One
Name
aryl carboxamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CCNC(=O)C=1C=CC(=CC1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CCNC(=O)C=1C=C(C(=CC1OC)N)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N
Step Seven
Name
2-diethylamino-ethyl nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCC1=C(C(=O)N)C=CC=N1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1000 Gy of irradiation from 137cesium source (1.3 Gy/min., Scanditronix) at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The various reaction mixtures
CUSTOM
Type
CUSTOM
Details
vacuum evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methanol

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N(CCNC(C1=CC(=C(C=C1)N)Cl)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.